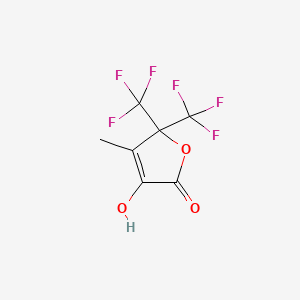
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- is a synthetic organic compound characterized by its furanone ring structure. This compound is notable for its unique chemical properties, which include the presence of trifluoromethyl groups that significantly influence its reactivity and stability. It is used in various scientific research applications due to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl ketones as starting materials, which undergo cyclization reactions to form the furanone ring. The reaction conditions often require the presence of a strong base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions: 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of the study.
類似化合物との比較
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-dimethyl-: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-dichloromethyl-: Contains dichloromethyl groups instead of trifluoromethyl groups.
Uniqueness: The presence of trifluoromethyl groups in 2(5H)-Furanone, 3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)- imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs with different substituents. This makes it a valuable compound for various research applications.
特性
CAS番号 |
825630-89-5 |
|---|---|
分子式 |
C7H4F6O3 |
分子量 |
250.09 g/mol |
IUPAC名 |
3-hydroxy-4-methyl-5,5-bis(trifluoromethyl)furan-2-one |
InChI |
InChI=1S/C7H4F6O3/c1-2-3(14)4(15)16-5(2,6(8,9)10)7(11,12)13/h14H,1H3 |
InChIキー |
LZBDYGJULKKRSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC1(C(F)(F)F)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


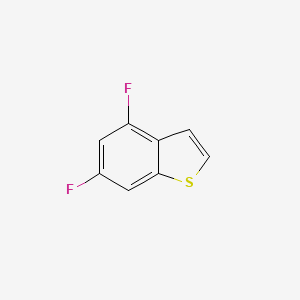
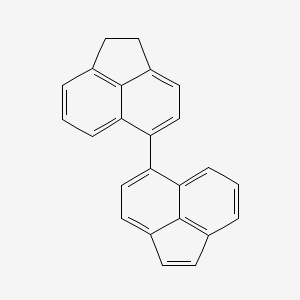
![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
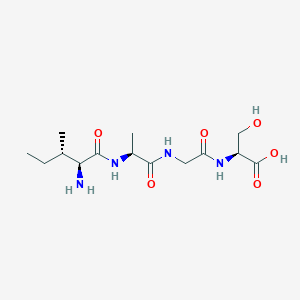
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
![N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207567.png)


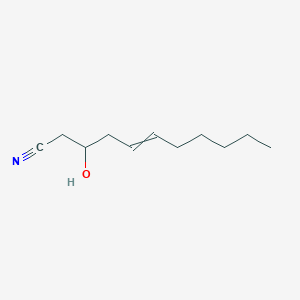

![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
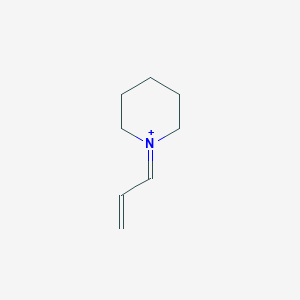
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
